![molecular formula C24H23N3O4S B2751884 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-41-3](/img/no-structure.png)

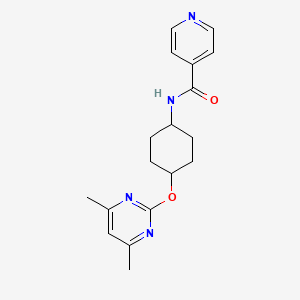

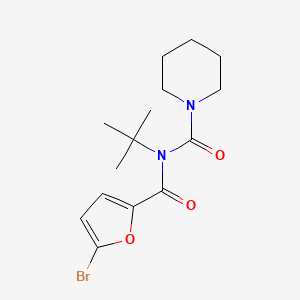

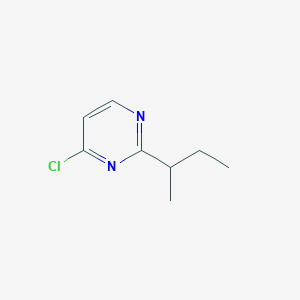

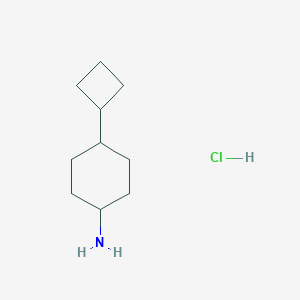

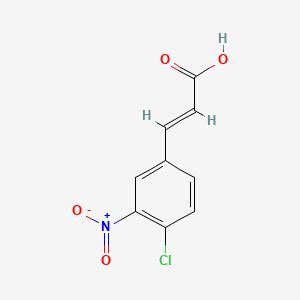

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Heterocyclic Amines and Carcinogenic Mechanisms

Heterocyclic amines (HCAs), similar in structural complexity to the queried compound, have been extensively studied for their carcinogenic potential. Research demonstrates the formation of HCAs during the cooking of meat and fish, highlighting their genotoxicity and carcinogenicity in animal models. Studies utilizing advanced methodologies like accelerator mass spectrometry (AMS) have provided insights into the dosimetry of protein and DNA adduct formation by HCAs, revealing differences in metabolite profiles between humans and rodents. Such research emphasizes the need for understanding the human response to HCA exposure for better assessment of carcinogenic risk in dietary sources (Turteltaub et al., 1999).

Pharmacokinetic and Pharmacodynamic Studies

Compounds with quinazolinone structures have been subjects of pharmacokinetic and pharmacodynamic studies, particularly as inhibitors of enzymes like thymidylate synthase. Such studies are crucial for drug development, especially in the context of cancer therapy. Research on nonclassical antifolate inhibitors demonstrates the process of achieving cytotoxic plasma concentrations without acute toxicity, suggesting a pathway for developing therapeutic agents with minimized side effects (Rafi et al., 1995).

Environmental Exposure Assessments

Understanding environmental exposure to compounds similar to 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is critical, particularly in assessing the impact of xenobiotics derived from food processing. Studies aimed at characterizing the intake of heterocyclic amines, polycyclic aromatic hydrocarbons, and other potentially hazardous compounds through dietary assessments provide valuable data for public health policies. These studies, which also explore lifestyle factors influencing exposure levels, are pivotal for developing strategies to mitigate health risks associated with dietary exposure to xenobiotics (Zapico et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol to form the intermediate, which is then reacted with 2-amino-3-chloro-5,8-dimethoxyquinazoline to form the final product.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridin-1-one", "4-bromo-1-butanol", "2-amino-3-chloro-5,8-dimethoxyquinazoline", "Sulfur", "1,3-dioxolane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol in the presence of sodium hydroxide and ethanol to form the intermediate 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-ol.", "Step 2: Treatment of the intermediate with hydrochloric acid and diethyl ether to form the hydrochloride salt of the intermediate.", "Step 3: Reaction of the hydrochloride salt of the intermediate with 2-amino-3-chloro-5,8-dimethoxyquinazoline in the presence of sulfur and 1,3-dioxolane to form the final product, 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |

Numéro CAS |

688054-41-3 |

Nom du produit |

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Formule moléculaire |

C24H23N3O4S |

Poids moléculaire |

449.53 |

Nom IUPAC |

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C24H23N3O4S/c28-22(26-11-8-17(9-12-26)16-5-2-1-3-6-16)7-4-10-27-23(29)18-13-20-21(31-15-30-20)14-19(18)25-24(27)32/h1-3,5-6,8,13-14H,4,7,9-12,15H2,(H,25,32) |

Clé InChI |

KCGOMWQWUAJJLG-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)

![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)